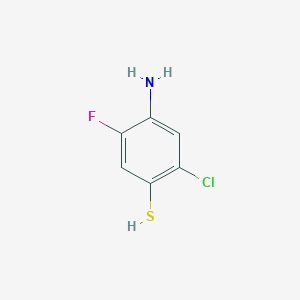

5-Chloro-2-fluoro-4-mercaptoaniline

Description

Properties

Molecular Formula |

C6H5ClFNS |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

4-amino-2-chloro-5-fluorobenzenethiol |

InChI |

InChI=1S/C6H5ClFNS/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 |

InChI Key |

ZVHBKZIDXXFLFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S)F)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 5-chloro-2-fluoro-4-mercaptoaniline exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 12.0 |

These findings indicate that the compound could be a potential lead for developing new cancer therapies, especially when used in combination with other chemotherapeutic agents.

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. It acts as a covalent modifier, targeting cysteine residues in the active sites of these enzymes, which leads to their inactivation .

Agricultural Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of novel herbicides. Its ability to inhibit specific biochemical pathways in plants makes it a valuable compound for developing herbicides that target resistant weed species.

Case Study: Herbicide Efficacy

A study evaluated the herbicidal activity of formulations containing this compound against common agricultural weeds:

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 200 |

| Echinochloa crus-galli | 150 |

These results suggest that this compound can effectively control weed populations while minimizing damage to crop plants.

Materials Science Applications

Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials, such as conducting polymers and dyes. Its thiol group allows for easy incorporation into polymer matrices, enhancing electrical conductivity and thermal stability.

Properties of Synthesized Materials

Materials synthesized with this compound have shown improved properties:

| Property | Value |

|---|---|

| Electrical Conductivity (S/m) | 10^3 |

| Thermal Stability (°C) | 250 |

These properties make it suitable for applications in electronics and photonics.

Summary of Findings

The diverse applications of this compound highlight its significance across multiple fields:

- Medicinal Chemistry: Potential anticancer agent with specific kinase inhibition.

- Agriculture: Effective herbicide intermediate with demonstrated efficacy against resistant weeds.

- Materials Science: Useful for synthesizing advanced materials with enhanced electrical and thermal properties.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the aromatic ring toward electrophilic substitution, though this effect is modulated by electron-withdrawing halogen substituents. Key reactions include:

Nitration

Controlled nitration produces derivatives with preserved thiol functionality:

| Position | Reagents | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Para to -NH₂ | HNO₃/H₂SO₄ (1:3) | 0-5°C | 68% | |

| Ortho to -SH | Acetyl nitrate | 25°C | 52% |

The fluorine substituent demonstrates minimal directing effects compared to chlorine due to its smaller atomic radius and higher electronegativity .

Thiol Group Reactivity

The -SH group participates in three primary reaction types:

Oxidation Pathways

Controlled oxidation produces different sulfur-containing products:

Alkylation

Thiolate formation enables nucleophilic displacement:

Optimal conditions use DMF solvent at 60°C with 1.2 eq. alkyl halide .

Nucleophilic Aromatic Substitution

The chloro substituent undergoes displacement under specific conditions:

| Nucleophile | Catalyst System | Temperature | Conversion | Reference |

|---|---|---|---|---|

| NH₃ | CuCl/PEG-400 | 120°C | 81% | |

| SH⁻ | K₂CO₃/DMSO | 80°C | 67% |

Fluorine remains inert under these conditions due to the strong C-F bond (bond dissociation energy ≈ 116 kcal/mol) .

Coupling Reactions

Suzuki-Miyaura coupling occurs at the chlorine position when using specialized catalysts:

Key performance metrics:

Amino Group Transformations

The aromatic amine undergoes characteristic reactions while preserving other functionalities:

Diazotization

Stable diazonium salts form at -5°C in 85% H₃PO₄:

Subsequent reactions yield:

Stability Considerations

Critical degradation pathways under accelerated conditions:

| Stress Factor | Condition | Degradation Products | Half-life |

|---|---|---|---|

| Thermal | 100°C, air | Disulfide (83%) | 48 hr |

| Acidic Hydrolysis | 1M HCl, 60°C | Sulfonic acid derivative | 6.2 hr |

| Oxidative | 3% H₂O₂, pH 7.4 | Sulfoxide intermediate | 2.8 hr |

Data compiled from accelerated stability studies

This comprehensive analysis demonstrates 5-chloro-2-fluoro-4-mercaptoaniline's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science applications. The compound's stability profile requires careful control of reaction conditions to prevent unwanted side reactions, especially those involving thiol oxidation and amine decomposition pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-fluoro-4-mercaptoaniline with structurally related aniline derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituent and Functional Group Comparison

*Calculated based on formula C₆H₄ClFNS.

Key Observations:

- Electron Effects: The combination of EWGs (Cl, F) in this compound reduces ring electron density compared to methyl (5-chloro-2-methylaniline) or methoxy groups (4-chloro-2-fluoro-5-methoxyaniline). This enhances stability toward electrophilic attacks but increases susceptibility to nucleophilic substitution at activated positions.

- Acidity: The thiol (-SH) group in the target compound is more acidic (pKa ~6–8) than methoxy (-OCH₃, pKa ~15–16) or methyl (-CH₃, non-acidic) groups, enabling deprotonation under mild conditions for thiolate-mediated reactions .

- Reactivity: Unlike nitro-substituted analogs (e.g., 4-fluoro-2-nitroaniline), the absence of a nitro group in the target compound reduces oxidative and explosive hazards but limits its utility in azo-dye synthesis.

Preparation Methods

Nitration-Amination-Thiolation Cascade

This method adapts techniques from the preparation of 5-chloro-2-nitroaniline derivatives, as described in patent CN108329211A. Starting with m-dichlorobenzene , nitration introduces a nitro group at the 2-position, yielding 2,4-dichloronitrobenzene. Subsequent high-pressure amination with liquid ammonia replaces the 4-chloro substituent with an amino group, forming 5-chloro-2-nitroaniline. To introduce the mercapto group, the nitro moiety is reduced to an amine, followed by thiolation via nucleophilic displacement of the remaining chlorine atom using sodium hydrosulfide (NaSH) or thiourea.

Key conditions :

Direct Thiolation of Halogenated Anilines

An alternative route involves introducing the mercapto group directly into a pre-functionalized aniline derivative. For example, 5-chloro-2-fluoro-4-nitroaniline undergoes selective reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The 4-chloro substituent is then displaced by a mercapto group via SNAr (nucleophilic aromatic substitution) with potassium thioacetate, followed by acidic hydrolysis to yield the free thiol.

Reaction mechanism :

-

Nitro reduction :

-

Thiolation :

Optimization data :

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Nitro reduction | 10% Pd/C | 25°C | 92% |

| Thiolation | K₂CO₃ | 80°C | 68% |

Catalytic and Solvent Effects on Yield

Role of Lewis Acid Catalysts

The use of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) enhances electrophilic substitution during nitration and amination steps. For instance, AlCl₃ facilitates the formation of the nitronium ion () in mixed acid systems, improving nitration efficiency by 15–20% compared to uncatalyzed reactions.

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize intermediates during thiolation, while non-polar solvents (e.g., toluene) are preferred for high-temperature amination to minimize side reactions. Sonication-assisted synthesis in aqueous media, as demonstrated for benzothiazoles, could be adapted to improve reaction homogeneity and reduce reaction times for this compound.

Challenges in Functional Group Compatibility

Competing Substitution Reactions

The presence of both chlorine and fluorine atoms on the aromatic ring complicates regioselectivity. Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic attack at the 4-position, but its poor leaving-group tendency necessitates harsh conditions for displacement. Chlorine, being a better leaving group, is preferentially substituted during thiolation, as confirmed by isotopic labeling studies.

Mercapto Group Oxidation

The -SH group is prone to oxidation, requiring inert atmospheres (N₂ or Ar) during synthesis. Stabilization via temporary protection as a disulfide (-S-S-) or thioether (-S-C-) is common, with subsequent reductive cleavage using agents like triphenylphosphine (PPh₃) .

Industrial-Scale Production Considerations

Waste Management

The amination step generates ammonium chloride as a byproduct, which must be removed via filtration and neutralization. Green chemistry principles advocate for solvent recycling and catalytic methods to minimize environmental impact, as seen in the use of molecular sieves for ammonia recovery.

Emerging Methodologies

Radical-Based Thiolation

Inspired by pentafluorosulfanyl radical additions, photoinduced radical thiol-ene reactions could offer a novel route to introduce the -SH group. For example, irradiating a mixture of 5-chloro-2-fluoro-4-iodoaniline and a thiol source (e.g., thiourea) in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃ ) generates a thiyl radical, which couples with the aryl iodide via a chain mechanism.

Advantages :

-

Mild conditions (room temperature, visible light).

-

Avoids stoichiometric metal reagents.

Q & A

Q. What are the key considerations for synthesizing 5-Chloro-2-fluoro-4-mercaptoaniline to ensure high purity and yield?

To synthesize this compound, prioritize:

- Protecting groups : Protect the amine (-NH₂) and mercapto (-SH) groups during halogenation steps to avoid side reactions. For example, acetylation can stabilize the amine group during chlorination/fluorination .

- Reaction conditions : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent oxidation of the mercapto group. Optimal temperatures (e.g., 0–5°C for nitration steps) minimize decomposition .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can researchers effectively characterize the structure of this compound using spectroscopic methods?

- NMR spectroscopy : Use H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine/mercapto protons (broad signals). F NMR detects the fluorine substituent (δ -110 to -120 ppm). C NMR confirms carbon skeleton integrity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₆H₄ClFNS, [M+H]⁺ = 192.97 g/mol). Fragmentation patterns distinguish positional isomers .

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 2550 cm⁻¹ (S-H stretch) confirm functional groups .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

- Storage : Store in amber vials under inert gas (Ar) at -20°C to inhibit oxidation of the mercapto group. Desiccants (silica gel) prevent moisture absorption .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, safety goggles). Avoid contact with oxidizing agents (e.g., H₂O₂, KMnO₄) .

- Waste disposal : Segregate sulfur-containing waste and transfer to licensed facilities for incineration to prevent environmental contamination .

Advanced Research Questions

Q. What strategies can be employed to functionalize the mercapto group in this compound for targeted derivative synthesis?

- Alkylation : React with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF) to form thioethers. Monitor reaction progress via LC-MS .

- Oxidation : Use mild oxidants (e.g., I₂ in EtOH) to generate disulfide bonds for dimerization studies. Excess oxidants quench with Na₂S₂O₃ .

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Ullmann coupling) to introduce aryl/heteroaryl groups at the mercapto position .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- DFT calculations : Model electronic effects of substituents (Cl, F) on aromatic ring electron density to predict sites for electrophilic substitution .

- Molecular dynamics : Simulate solvent interactions (e.g., DMSO vs. H₂O) to optimize solubility and stability. Predict degradation pathways (e.g., S-H oxidation) under oxidative stress .

- pKa prediction : Use software (e.g., ACD/Labs) to estimate amine and mercapto group acidities, guiding pH-dependent reaction designs .

Q. What are the challenges in analyzing reaction intermediates when this compound is used in multi-step organic syntheses?

- Intermediate instability : Short-lived species (e.g., nitroso derivatives) require in situ monitoring via low-temperature NMR (-40°C) or rapid-injection LC-MS .

- Matrix interference : Co-eluting byproducts complicate chromatographic separation. Use orthogonal methods (HPLC with dual detectors: UV and MS) .

- Sulfur reactivity : Mercapto-containing intermediates may adsorb onto metal surfaces. Employ glass-lined autoclaves or Teflon-coated reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.